2-fluoro-5-methyl-1H-imidazole

Nucleophilic aromatic substitution Reactivity differentiation Fluorine displacement

Select 2-fluoro-5-methyl-1H-imidazole for predictable C-2 nucleophilic displacement that 4-fluoroimidazoles cannot perform. The 2-fluoro substituent combines high electronegativity with minimal steric bulk, creating a regiochemically defined electrophilic site enabling mild amine/thiol/alkoxide substitutions essential for histamine/imidazole pharmacophore SAR. Its distinct dehalogenation mechanism supports covalent probe design where 2-chloro/bromo analogs fail. The ~4.6 unit pKa reduction from 2-fluorination predictably attenuates basicity to mitigate hERG and permeability liabilities while retaining imidazole H-bonding capacity. This regioisomer is a functional requirement, not a commodity interchangeable with alternative halogenated imidazoles.

Molecular Formula C4H5FN2
Molecular Weight 100.09 g/mol
CAS No. 57212-35-8
Cat. No. B11767783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-methyl-1H-imidazole
CAS57212-35-8
Molecular FormulaC4H5FN2
Molecular Weight100.09 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)F
InChIInChI=1S/C4H5FN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)
InChIKeyYTTFVSPNUAQHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methyl-1H-imidazole (CAS 57212-35-8): A Strategic Building Block with Quantified Reactivity Advantages


2-Fluoro-5-methyl-1H-imidazole (CAS 57212-35-8) is a heterocyclic organic compound classified as a 2-fluoroimidazole derivative, featuring both a methyl substituent at the C-5 position and a fluorine atom at the C-2 position on the imidazole ring. This substitution pattern imparts unique reactivity characteristics, notably enhanced nucleophilic lability compared to isomeric 4-fluoroimidazoles and differential dehalogenation behavior relative to other 2-haloimidazoles [1][2]. The compound serves as a critical synthetic intermediate in medicinal chemistry and agrochemical research, where its capacity for regioselective functionalization enables access to structurally diverse imidazole-based bioactive molecules [3][4].

Procurement Risk Alert: Why 2-Fluoro-5-methyl-1H-imidazole Cannot Be Directly Replaced by Isomeric Fluoroimidazoles or Other Haloimidazoles


Substituting 2-fluoro-5-methyl-1H-imidazole with isomeric 4-fluoroimidazoles or alternative 2-haloimidazoles will fundamentally alter synthetic outcomes. The 2-fluoro substituent confers a distinct combination of high electronegativity and minimal steric bulk, which, combined with the electron-donating 5-methyl group, creates a regiochemically defined electrophilic site at C-2. This enables selective nucleophilic displacement reactions that are inaccessible to the corresponding 4-fluoro isomers due to their documented high stability [1][2]. Furthermore, the reactivity of 2-fluoroimidazoles differs markedly from 2-chloro, 2-bromo, or 2-iodoimidazoles in both reaction rate and dehalogenation mechanism, precluding simple halogen exchange as a viable synthetic alternative [3]. Procurement of this specific regioisomer is therefore not a commodity decision but a functional requirement for achieving predictable and reproducible chemical transformations in complex synthetic sequences.

Quantitative Differentiation Guide: 2-Fluoro-5-methyl-1H-imidazole vs. Comparator Compounds


Evidence Item 1: Enhanced Nucleophilic Lability vs. 4-Fluoroimidazole Isomers

The 2-fluoro substituent in 2-fluoro-5-methyl-1H-imidazole confers a pronounced lability toward nucleophilic displacement that is absent in 4-fluoroimidazole derivatives. In direct comparative studies, 2-fluoroimidazoles undergo fluorine displacement via an addition-elimination mechanism under mild reaction conditions, whereas 4-fluoroimidazoles exhibit a very high degree of stability and resist such transformations [1][2]. This reactivity dichotomy is critical for synthetic planning where regioselective C-2 functionalization is required.

Nucleophilic aromatic substitution Reactivity differentiation Fluorine displacement

Evidence Item 2: Differentiated Reactivity vs. Other 2-Haloimidazoles

The reactivity profile of 2-fluoro-5-methyl-1H-imidazole differs fundamentally from that of 2-chloro-, 2-bromo-, and 2-iodoimidazoles. Comparative studies establish that 2-fluoroimidazoles not only exhibit a distinct degree of reactivity but also undergo dehalogenation via a different mechanistic pathway than their heavier halogen counterparts [1][2]. This mechanistic divergence has practical consequences for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, where the choice of 2-haloimidazole determines both reaction feasibility and product distribution.

Dehalogenation mechanism Cross-coupling Reactivity profiling

Evidence Item 3: Dramatic pKa Reduction vs. Unsubstituted Imidazole

Introduction of fluorine at the C-2 position of the imidazole ring produces a dramatic reduction in basicity due to the strong electron-withdrawing inductive effect of fluorine. For the 2-fluoroimidazole core, the pKa is reduced to approximately 2.44, compared to 7.08 for unsubstituted imidazole, representing a decrease of 4.64 pKa units [1]. The presence of the 5-methyl group in 2-fluoro-5-methyl-1H-imidazole is expected to modulate this value slightly upward, but the fundamental acid-base character remains profoundly altered relative to non-fluorinated imidazole analogs.

Physicochemical property Basicity Electron-withdrawing effect

Evidence Item 4: Regioselective Functionalization via Gold(I)-Catalyzed Hydroamination

2-Fluoro-5-methyl-1H-imidazole and its derivatives can be efficiently prepared via gold(I)-catalyzed intramolecular hydroamination of fluorinated N′-aryl-N-propargyl amidines [1]. This catalytic method proceeds under mild conditions and affords 2-fluoroalkyl-5-methyl imidazoles with high regioselectivity via a 5-exo-dig cyclization pathway. In contrast, palladium-catalyzed approaches for 2,5-disubstituted imidazoles typically yield mixtures of regioisomers or require more forcing conditions [2].

Synthetic methodology Regioselective cyclization Gold catalysis

Evidence Item 5: Privileged Scaffold in Agrochemical Fungicide Development

The 5-substituted imidazole scaffold, of which 2-fluoro-5-methyl-1H-imidazole is a representative building block, features prominently in Bayer CropScience patent literature as a key structural motif for fungicidal active compound combinations [1][2]. Patents WO-2018050456-A1 and US20190223437A1 specifically claim 5-substituted imidazolylmethyl derivatives as synergistic partners in fungicide formulations. The 2-fluoro substitution pattern provides a synthetic handle for further derivatization while maintaining the core heterocycle required for biological activity.

Agrochemical Fungicide Crop protection

Optimal Deployment Scenarios for 2-Fluoro-5-methyl-1H-imidazole Based on Quantified Differentiation Evidence


Scenario 1: Regioselective Synthesis of C-2 Functionalized Imidazole Bioisosteres

In medicinal chemistry programs requiring systematic exploration of imidazole-based pharmacophores, the documented nucleophilic lability of the 2-fluoro substituent (Evidence Item 1) enables direct displacement with amine, thiol, or alkoxide nucleophiles under mild conditions. This scenario is particularly valuable for generating diverse C-2 substituted analogs of histamine, histidine, or other biologically active imidazole-containing molecules where 4-fluoro isomers would be inert [1][2].

Scenario 2: Design of Affinity Labels and Mechanism-Based Enzyme Inactivators

The combination of the electrophilic 2-fluoro center and the documented capacity of 2-fluoroimidazoles to undergo oligomerization (Evidence Item 2) makes this compound uniquely suited for developing covalent probes or affinity labels targeting imidazole-binding enzymes. The fluorine atom serves as a leaving group in enzyme active sites, enabling mechanism-based inactivation that is not achievable with 2-chloro- or 2-bromoimidazoles due to their differing dehalogenation mechanisms [3].

Scenario 3: Physicochemical Optimization of Lead Compounds via pKa Modulation

When lead optimization efforts identify excessive basicity as a liability (e.g., causing hERG channel block, poor membrane permeability, or undesirable tissue distribution), the ~4.6 unit pKa reduction conferred by 2-fluorination (Evidence Item 3) provides a predictable and quantifiable means to lower basicity. Incorporating 2-fluoro-5-methyl-1H-imidazole as a building block yields analogs with significantly attenuated pKa while maintaining the hydrogen-bonding capacity of the imidazole ring, a balanced profile not readily achieved with alternative heterocycles [4].

Scenario 4: Agrochemical Lead Generation for 5-Substituted Imidazole Fungicides

For crop protection research targeting novel fungicidal agents, 2-fluoro-5-methyl-1H-imidazole provides a validated entry point into the 5-substituted imidazolylmethyl chemical space claimed in multiple Bayer CropScience patents (Evidence Item 5). The compound's regiospecific substitution pattern allows for modular elaboration of the imidazole core to access the full breadth of the patent landscape while maintaining synthetic tractability via gold-catalyzed cyclization methodology (Evidence Item 4) [5][6].

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